N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a hydroxybenzamide moiety
Properties
CAS No. |
634184-92-2 |
|---|---|
Molecular Formula |
C15H8F7NO2 |
Molecular Weight |
367.22 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide |
InChI |
InChI=1S/C15H8F7NO2/c16-10-2-1-3-11(24)12(10)13(25)23-9-5-7(14(17,18)19)4-8(6-9)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
PTKLEBRWEQJMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the bromination of 3,5-bis(trifluoromethyl)benzene to form the corresponding bromide, which is then converted into a Grignard reagent. This Grignard reagent is subsequently reacted with a suitable electrophile to introduce the fluoro and hydroxybenzamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups and fluoro substituent play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is widely used as an organocatalyst.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in various chemical reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is unique due to the combination of trifluoromethyl, fluoro, and hydroxybenzamide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable in diverse scientific and industrial applications .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of cholinesterases and its antimicrobial properties. This article delves into its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C15H8F7NO2
- Molecular Weight: 355.22 g/mol
- CAS Number: 10067510
The trifluoromethyl groups on the phenyl ring enhance the compound's lipophilicity and biological activity, making it a valuable candidate in drug development.
2.1 Cholinesterase Inhibition
Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibits potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition constants (IC50 values) for various derivatives have been reported as follows:
| Compound | IC50 (AChE) μM | IC50 (BuChE) μM |
|---|---|---|
| 4a | 18.2 | 9.2 |
| 1 | 196.6 | 196.2 |
The most effective derivative, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a), demonstrated superior inhibition compared to standard drugs like rivastigmine, indicating its potential for treating neurodegenerative diseases linked to cholinergic dysfunction .
2.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties against drug-resistant bacterial strains. In studies evaluating its effectiveness against Staphylococcus aureus biofilms, it achieved minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, indicating strong antibacterial activity:
| Compound | MBEC (S. aureus) µg/mL | MBEC (E. faecalis) µg/mL |
|---|---|---|
| 11 | 1 | 4 |
| 28 | 1 | 1 |
These results highlight the compound's potential in combating antibiotic-resistant infections .
3.1 Synthesis and Structure-Activity Relationship
A study focused on synthesizing various derivatives of this compound found that modifications in the substitution pattern significantly influenced biological activity. The introduction of different halogen groups enhanced the inhibitory effects on cholinesterases, demonstrating the importance of structural design in drug efficacy .
3.2 Comparative Studies
Comparative studies with existing cholinesterase inhibitors revealed that some derivatives of this compound outperformed established drugs in terms of selectivity and potency. This positions the compound as a viable candidate for further development in therapeutic applications targeting cognitive disorders .
4. Conclusion
This compound exhibits significant biological activities, particularly as a cholinesterase inhibitor and antimicrobial agent. Its structural features contribute to its pharmacological potential, making it a promising candidate for future drug development efforts aimed at addressing neurodegenerative diseases and resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
